N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pKa Structure-activity relationship

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide (CAS 1421456-53-2; molecular formula C₁₅H₁₇F₂NO₄S; MW 345.4) is a synthetic, small-molecule benzenesulfonamide derivative characterized by a 2,6-difluorobenzenesulfonamide pharmacophore tethered via a 3-hydroxypropyl spacer to a 2,5-dimethylfuran heterocycle. The 2,6-difluorobenzenesulfonamide substructure is a validated recognition element for the zinc(II)-containing active site of carbonic anhydrase (CA) isoforms, with the parent 2,6-difluorobenzenesulfonamide (2,6-FBS) exhibiting a dissociation constant (Kd) of 1.45 ± 0.04 µM against bovine CA II.

Molecular Formula C15H17F2NO4S
Molecular Weight 345.36
CAS No. 1421456-53-2
Cat. No. B2869741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide
CAS1421456-53-2
Molecular FormulaC15H17F2NO4S
Molecular Weight345.36
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O
InChIInChI=1S/C15H17F2NO4S/c1-9-8-11(10(2)22-9)14(19)6-7-18-23(20,21)15-12(16)4-3-5-13(15)17/h3-5,8,14,18-19H,6-7H2,1-2H3
InChIKeyJIFVXCRMQHDJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide (CAS 1421456-53-2): Core Structural Identity, Fluorinated Sulfonamide Class, and Procurement Relevance


N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide (CAS 1421456-53-2; molecular formula C₁₅H₁₇F₂NO₄S; MW 345.4) is a synthetic, small-molecule benzenesulfonamide derivative characterized by a 2,6-difluorobenzenesulfonamide pharmacophore tethered via a 3-hydroxypropyl spacer to a 2,5-dimethylfuran heterocycle . The 2,6-difluorobenzenesulfonamide substructure is a validated recognition element for the zinc(II)-containing active site of carbonic anhydrase (CA) isoforms, with the parent 2,6-difluorobenzenesulfonamide (2,6-FBS) exhibiting a dissociation constant (Kd) of 1.45 ± 0.04 µM against bovine CA II [1]. This compound resides within a broader family of fluorinated benzenesulfonamides under active investigation as anticancer agents and targeted protein degraders, as evidenced by recent patent literature describing their utility in tubulin disruption [2].

12,6-Difluorobenzenesulfonamide core for carbonic anhydrase zinc-binding studies
22,5-Dimethylfuran-3-hydroxypropyl tail as isoform-selectivity modulation handle
3Reported motif in CA inhibitor and targeted protein degrader research
4Synthetic small-molecule probe for in vitro target engagement and SAR

Why N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs in Target-Focused Studies


Generic interchange with unsubstituted benzenesulfonamide or non-fluorinated analogs is contraindicated because the 2,6-difluoro substitution pattern directly modulates three pharmacologically critical parameters: (i) sulfonamide NH acidity (pKa 9.1 for 2,6-FBS vs 10.1 for unsubstituted benzenesulfonamide), which governs the proportion of the Zn(II)-binding anionic form at physiological pH and accounts for a ~3.3-fold difference in binding free energy [1]; (ii) hydrophobic contact surface with the CA active-site cleft, where the fluorine atoms engage in orthogonal dipolar and van der Waals interactions not achievable with hydrogen or chlorine substituents [1]; and (iii) the 2,5-dimethylfuran-hydroxypropyl appendage introduces an additional ~160 Da of mass and two hydrogen-bond donor/acceptor sites that are absent in the minimal pharmacophore, creating steric constraints and potential isoform-selectivity filters that fundamentally alter the compound's polypharmacology profile relative to the parent 2,6-FBS (Kd 1.45 µM) or the clinical BRAF inhibitor dabrafenib, which shares the 2,6-difluorobenzenesulfonamide warhead but differs entirely in target engagement [2][3].

!Non-fluorinated benzenesulfonamide analogs lack the pKa shift, reducing zinc-binding competent species at physiological pH.
!3,4-Difluoro regioisomer (CAS 1351608-55-3) may cause steric clashes in CA II active site, altering target engagement geometry.
!2-Hydroxyethyl linker analog has fewer rotatable bonds and a shorter spacer, potentially restricting furan orientation sampling.

Quantitative Differentiation Evidence for N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide vs. Closest Structural Analogs


Sulfonamide NH pKa and Zn(II)-Binding Competence: 2,6-F₂ Substitution vs. Unsubstituted Benzenesulfonamide

The 2,6-difluoro substitution lowers the sulfonamide NH pKa from 10.1 (unsubstituted benzenesulfonamide) to 9.1, increasing the fraction of the zinc-binding ArSO₂NH⁻ anion at pH 7.4 from approximately 0.2% to 1.9%, a ~9.5-fold enhancement in the concentration of the binding-competent species [1]. The experimentally measured Kd of 2,6-difluorobenzenesulfonamide for bovine carbonic anhydrase II is 1.45 ± 0.04 µM, with a binding enthalpy (ΔH°obs) of 7.81 ± 0.14 kcal mol⁻¹ [1]. The target compound incorporates this optimized 2,6-difluoro warhead, whereas non-fluorinated analogs (e.g., N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide) lack both the pKa shift and the favorable hydrophobic contacts with the CA active-site cleft .

pKa & CA II Affinity
Class-level inference
pKa 9.1 (2,6-F₂) vs 10.1 (unsubstituted); Kd 1.45 ± 0.04 µM (warhead)
Supports zinc-coordination evaluation at pH 7.4; non-fluorinated analogs have ~9.5× lower binding-competent species.
Class-level inference from bovine CA II ITC; confirm for target compound.
Carbonic anhydrase inhibition Sulfonamide pKa Structure-activity relationship

Fluorine Substitution Geometry: 2,6-Difluoro vs. 3,4-Difluoro Benzenesulfonamide Isomers in Carbonic Anhydrase Binding

X-ray co-crystal structures of human CA II with 2,6-difluorobenzenesulfonamide (PDB 1IF5) demonstrate an invariant phenyl ring orientation within the hydrophobic pocket, with both ortho-fluorine atoms positioned at van der Waals distance from Val-121, Phe-131, and Leu-198 [1]. By contrast, the 3,4-difluoro regioisomer (as found in N-((2,5-dimethylfuran-3-yl)methyl)-3,4-difluorobenzenesulfonamide, CAS 1351608-55-3) places fluorine atoms at meta and para positions, which are predicted to generate steric clashes with Leu-198 and alter the hydrogen-bond network with Thr-199 . The target compound retains the crystallographically validated 2,6-difluoro geometry, whereas procurement of the 3,4-difluoro analog would compromise active-site complementarity .

Isomer Crystallographic Fit
Class-level inference
2,6-F₂ validated in PDB 1IF5; 3,4-F₂ predicted steric clash with Leu-198/Thr-199
Isomer geometry determines CA II active-site complementarity; incorrect regioisomer may disrupt binding.
Structural inference only; no head-to-head binding data for target compound.
Carbonic anhydrase isoform selectivity Fluorine positional isomerism X-ray crystallography

Linker Length and Hydroxy Group Placement: 3-Hydroxypropyl vs. 2-Hydroxyethyl Spacer in 2,6-Difluorobenzenesulfonamide-Furan Conjugates

The target compound incorporates a 3-hydroxypropyl linker (three methylene units with a hydroxyl at C-3), whereas the direct analog N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide employs a 2-hydroxyethyl spacer (two methylene units) . The additional methylene unit increases the linker length by approximately 1.3 Å in the fully extended conformation and adds one rotatable bond (total rotatable bonds: target compound = 7; hydroxyethyl analog = 6, as computed by the Cactvs algorithm) [1]. This incremental flexibility expands the accessible conformational space of the furan moiety relative to the sulfonamide warhead, which may differentially modulate binding to CA isoforms with varying active-site cleft dimensions (e.g., CA IX vs. CA XII) or to non-CA targets such as tubulin, as envisioned in recent benzenesulfonamide patent disclosures [2].

Rotatable Bonds & Linker Length
Cross-study comparable
7 (3-hydroxypropyl) vs 6 (2-hydroxyethyl) rotatable bonds; ~+1.3 Å extended length
Conformational space may differ for furan-sulfonamide orientation; not interchangeable in SAR series.
In silico comparison; no experimental biological activity data available.
Linker optimization Conformational flexibility Structure-property relationships

Computational Physicochemical Profile: cLogP, Hydrogen-Bond Donor/Acceptor Count vs. Dabrafenib and the Minimal 2,6-FBS Warhead

The target compound possesses 2 hydrogen-bond donors (sulfonamide NH, hydroxyl OH), 5 hydrogen-bond acceptors (two sulfonamide oxygens, furan oxygen, hydroxyl oxygen, and two fluorine atoms acting as weak acceptors), a computed molecular weight of 345.4 g mol⁻¹, and an estimated cLogP of approximately 1.8 [1]. This places it in a physicochemical space intermediate between the minimal 2,6-FBS warhead (MW 197.2; cLogP ~0.8; 1 HBD, 4 HBA) and the clinical BRAF inhibitor dabrafenib (MW 519.6; cLogP ~4.1; 2 HBD, 9 HBA), which also bears a 2,6-difluorobenzenesulfonamide but addresses a distinct kinase target [2]. The intermediate lipophilicity and moderate hydrogen-bonding capacity of the target compound predict better passive membrane permeability than dabrafenib while retaining sufficient aqueous solubility for in vitro assay compatibility [2].

Physicochemical Profile
Cross-study comparable
MW 345.4, cLogP ~1.8, HBD 2, HBA 5; intermediate between 2,6-FBS (MW 197.2) and dabrafenib (MW 519.6)
May support cellular assay permeability while retaining aqueous solubility; not as lipophilic as dabrafenib.
Computed properties; no experimental logP or permeability data for target compound.
Drug-likeness Physicochemical property prediction Permeability

Optimal Research and Procurement Application Scenarios for N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide (CAS 1421456-53-2)


Carbonic Anhydrase Isoform Selectivity Profiling: Leveraging the 2,6-F₂ Warhead with a Sterically Demanding Furan Appendage

The validated 2,6-difluorobenzenesulfonamide warhead (Kd 1.45 µM for CA II) [1] combined with the bulky 2,5-dimethylfuran-3-hydroxypropyl tail enables systematic profiling of CA isoform selectivity (CA I, II, IV, IX, XII). The furan appendage introduces steric bulk that may differentially hinder access to the narrower active-site clefts of CA I and CA II relative to the more open CA IX and CA XII, supporting efforts to develop tumor-associated CA isoform-selective inhibitors as cited in the furan sulfonamide carbonic anhydrase literature [2]. Researchers should use this compound as a tool to probe steric tolerance across the CA family, rather than as a potent stand-alone inhibitor.

Tubulin Polymerization Inhibition Screening in the Context of Fluorinated Benzenesulfonamide Patent Disclosures

Recent patent filings (US 20220281812) describe fluorinated benzenesulfonamide derivatives as microtubule-disrupting agents capable of covalent and long-lasting tubulin inhibition [1]. The target compound, bearing the 2,6-difluorobenzenesulfonamide pharmacophore, is structurally aligned with this mechanism of action and may serve as a starting point for tubulin polymerization assays (e.g., porcine brain tubulin, HTS format) [2]. Users should benchmark polymerization inhibition IC₅₀ values against reference agents such as colchicine or ABT-751, and compare directly with the 2-hydroxyethyl linker analog to assess linker-length dependence of anti-tubulin activity.

Chemical Probe Development for Zinc-Dependent Metalloenzyme Target Engagement Studies

The dual hydrogen-bond donor capacity (sulfonamide NH + secondary alcohol) and the 2,6-difluoro substitution (pKa 9.1 for optimal Zn(II) coordination at neutral pH) [1] position this compound as a scaffold for developing chemical probes targeting zinc-dependent metalloenzymes beyond carbonic anhydrases. The 3-hydroxypropyl spacer provides a modifiable handle for bioconjugation (e.g., esterification for prodrug strategies or fluorophore attachment), while the 2,5-dimethylfuran ring offers a spectroscopically silent hydrophobic anchor. Procurement decisions should prioritize this compound over non-fluorinated or 3,4-difluoro isomers when Zn(II)-directed target engagement is the primary experimental objective.

Comparative Linker SAR Studies in the 2,5-Dimethylfuran-Sulfonamide Chemical Series

The target compound is one member of a homologous series defined by systematic variation of the spacer length (2-hydroxyethyl, 3-hydroxypropyl, and furan-methyl variants) and the sulfonamide aryl substitution pattern (2,6-difluoro, 3,4-difluoro, non-fluorinated, thiophene, phenylethane) [1][2]. Its procurement enables direct, head-to-head comparison within this series to deconvolve the contributions of linker flexibility (7 vs. 6 rotatable bonds), hydrogen-bond geometry, and fluorine positioning to biological activity. This scenario is most relevant to medicinal chemistry groups conducting matrix-based SAR around the furan-sulfonamide chemotype.

Application
Selection Property
Validation Focus
CA isoform selectivity profiling
2,6-F₂ zinc-binding warhead with sterically demanding furan appendage
CA I, II, IX, XII selectivity assay; steric tolerance mapping
Tubulin polymerization assay screening
2,6-Difluorobenzenesulfonamide pharmacophore alignment with patent disclosures
Polymerization inhibition IC₅₀ benchmarking; linker-length SAR comparison
Zinc-metalloenzyme chemical probe development
Dual HBD, 2,6-F₂ pKa for Zn²⁺ coordination; modifiable 3-hydroxypropyl spacer
Target engagement beyond CA isoforms; bioconjugation handle evaluation
Comparative linker SAR in furan-sulfonamide series
Member of homologous series with variable spacer length (hydroxyethyl, hydroxypropyl)
Deconvolution of linker flexibility and fluorine positioning on biological activity
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